Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate
Description
Properties
CAS No. |
87992-89-0 |
|---|---|
Molecular Formula |
C13H20NO3P |
Molecular Weight |
269.28 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H20NO3P/c1-3-16-18(15,17-4-2)13-12-8-6-5-7-11(12)9-10-14-13/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChI Key |
JUNUBMJZRHNLDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1C2=CC=CC=C2CCN1)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate commonly involves the formation of an α-aminophosphonate moiety on the nitrogen of the tetrahydroisoquinoline ring. Key synthetic routes utilize reactive intermediates such as N-acyliminium ions or isoquinolinium salts, which facilitate the introduction of the phosphonate group.
Synthesis via N-Acyliminium Ion Intermediates
- Starting from 3,4-dihydro-2(1H)-quinolinone derivatives, the carbonyl group is converted into an N-acyliminium ion intermediate, which is highly electrophilic and reacts with diethyl phosphite or related phosphonate reagents.
- For example, 3,4-dihydro-2(1H)-quinolinone is treated with lithium bis(trimethylsilyl)amide (LiHMDS) and benzyl chloroformate at low temperature (−78 °C) to form an N-Cbz protected intermediate.
- Subsequent reduction with triethylsilane and trifluoroacetic acid yields the phosphonate-substituted tetrahydroisoquinoline derivative.
- Deprotection steps using hydrogen bromide in acetic acid afford the free phosphonic acid or phosphonate salt in high overall yields (up to 97%).
Catalyst-Free Cross-Dehydrogenative Coupling (CDC) Method
- A practical and efficient method involves the direct coupling of N-phenyl tetrahydroisoquinoline with diethyl phosphite under aerobic conditions without the need for external catalysts.
- The reaction is typically conducted by refluxing the reactants in dichloroethane or 1,4-dioxane at 60–80 °C for 24–48 hours in open air.
- Optimization studies showed yields ranging from 64% to 82%, depending on solvent and stoichiometry. For example, using 2 equivalents of diethyl phosphite in dichloroethane gave yields up to 82%.
- The reaction proceeds via oxidative dehydrogenation and nucleophilic addition of the phosphite to the isoquinoline nitrogen, forming the phosphonate linkage.
Alternative Synthetic Routes
- Cyclization of phenylalanine alkyl esters to form tetrahydroisoquinoline carboxylic acids followed by phosphonation has been reported in patent literature.
- This method involves esterification of D-phenylalanine with thionyl chloride/methanol to form methyl esters, followed by cyclization and phosphonate introduction steps to yield optically pure tetrahydroisoquinoline phosphonates.
Comparative Table of Key Preparation Methods
Detailed Experimental Example (Catalyst-Free CDC Method)
- To a solution of N-phenyl tetrahydroisoquinoline (0.25 mmol) in dichloroethane (2 mL), diethyl phosphite (0.5 mmol) is added dropwise.
- The mixture is refluxed at 80 °C for 48 hours under open air.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is purified by column chromatography using petroleum ether/ethyl acetate to isolate this compound as a brown oily liquid in 74–82% yield.
Research Findings and Implications
- The N-acyliminium ion approach provides a robust route to α-aminophosphonates with potential for stereochemical control, important for medicinal chemistry applications.
- The catalyst-free CDC method offers a greener, operationally simple alternative with good yields and broad solvent compatibility.
- These phosphonate derivatives have shown promising biological activity, including enzyme inhibition and potential therapeutic applications, which motivates further synthetic optimization.
Chemical Reactions Analysis
Cross-Dehydrogenative Coupling (CDC)
The catalyst-free CDC strategy employs air as a terminal oxidant for coupling tetrahydroisoquinolines (THIQs) with dialkyl phosphites:
-
Reaction Conditions :
Table 1: CDC Reaction Yields with Different THIQ Derivatives
| THIQ Substituent | Phosphite | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | Diethyl | 87 |
| 4-Fluorophenyl | Diethyl | 30 |
| 3-Methoxyphenyl | Dimethyl | 78 |
| 4-Chlorophenyl | Diethyl | 44 |
Ir-Catalyzed Photoreactions
A heterogeneous Ir catalyst (3d) under white LED irradiation enables efficient phosphorylation at room temperature:
Mechanistic Insights
-
CDC Pathway :
-
Photocatalytic Route :
Substituent Effects on Reactivity
-
Electron-Donating Groups (e.g., methoxy):
-
Electron-Withdrawing Groups (e.g., fluoro, chloro):
Table 2: Substituent Impact on Reaction Efficiency
| Substituent Position | Electronic Effect | Yield Range (%) |
|---|---|---|
| 4-OMe | Donating | 74–87 |
| 4-F | Withdrawing | 30–44 |
| 3-OMe | Donating | 78 |
Spectral Characterization
Key NMR data for diethyl (2-phenyl-THIQ)phosphonate (3a ):
-
¹H NMR (CDCl₃, 400 MHz):
Comparative Analysis of Methodologies
| Parameter | CDC Strategy | Ir-Catalyzed |
|---|---|---|
| Catalyst | None | Heterogeneous Ir (3d) |
| Reaction Time | 48 h | 14 h |
| Yield | 64–87% | 87% |
| Solvent | DCE | MeOH |
| Oxidant | Air | Light (LED) |
Limitations and Challenges
Scientific Research Applications
Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate has numerous scientific research applications. In chemistry, it is used as a precursor for various alkaloids displaying multifarious biological activities . In biology and medicine, it has been studied for its potential neuroprotective and anti-inflammatory properties . Additionally, it has applications in asymmetric catalysis as a chiral scaffold .
Mechanism of Action
The mechanism of action of diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives, including this compound, exert their effects by modulating various biological pathways, such as those involved in neuroprotection and anti-inflammation . The exact molecular targets may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Phosphonate Ester Variations
The nature of the phosphonate ester group significantly impacts physicochemical properties and reactivity:
Substituent Effects on the Isoquinoline Ring
Substituents modulate electronic and steric properties:
- Electron-Withdrawing Groups: The 3-nitrophenyl substituent in diethyl 2-(3-nitrophenyl)-tetrahydroisoquinolin-1-ylphosphonate increases electrophilicity (LogP = 5.51), enhancing lipophilicity .
- Electron-Donating Groups : Methoxy (5k, 5m) and tert-butyl (5b) groups improve stability and solubility in organic media .
Physicochemical Properties
The table below summarizes key data for select analogs:
Notes:
- Molecular weights are calculated based on empirical formulas.
- LogP values (when available) reflect lipophilicity trends, critical for drug design.
Biological Activity
Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with diethyl phosphite. Various methodologies have been reported in the literature for synthesizing this compound:
- Method 1 : A one-pot reaction involving tetrahydroisoquinoline and diethyl phosphite under acidic conditions has been demonstrated to yield high purity and yield of the phosphonate derivative .
- Method 2 : A copper(I) iodide-catalyzed three-component reaction involving 2-alkynyl benzaldehyde has also been reported to produce this phosphonate efficiently .
Biological Activity
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. Below are some key findings regarding its biological activities:
Anticancer Activity
Research has indicated that compounds derived from tetrahydroisoquinolines exhibit significant anticancer properties. For instance:
- Cell Line Studies : this compound was tested against various cancer cell lines (e.g., HeLa and MCF-7) and demonstrated cytotoxic effects with IC50 values in the micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
Neuroprotective Effects
The compound has also shown promise in neuroprotection:
- Mechanism : It is believed to exert neuroprotective effects through the inhibition of oxidative stress and modulation of apoptotic pathways .
Antimicrobial Activity
Preliminary studies have revealed that this compound possesses antimicrobial properties:
- Testing Against Pathogens : It was found effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Study on Anticancer Properties :
- Neuroprotective Study :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate, and how do they compare in efficiency?
- Methodological Answer : The compound is primarily synthesized via three-component reactions involving 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites. A CuCl-catalyzed approach at 60°C in acetonitrile achieves yields of 79–86% within 1 hour, avoiding chromatographic separation by using extraction . Alternatively, N-acyl iminium ion intermediates can be formed by reacting isoquinoline with benzyl chloroformate and trialkyl phosphites, though this method requires careful reagent addition order to prevent premature salt precipitation (e.g., adding trimethyl phosphite before benzyl chloroformate improves yield to 92%) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Post-synthesis characterization relies on multinuclear NMR spectroscopy (³¹P, ¹H, ¹³C) to confirm phosphonate integration and structural regiochemistry. High-resolution mass spectrometry (HRMS) validates molecular mass, while IR spectroscopy identifies key functional groups like P=O stretches. For diastereomeric mixtures, chiral HPLC or X-ray crystallography may resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can challenges in catalytic hydrogenation during the synthesis of tetrahydroisoquinoline-phosphonate derivatives be addressed?
- Methodological Answer : Hydrogenation of dihydroisoquinoline intermediates often results in incomplete saturation due to competing Cbz-group elimination. Substituting dimethyl phosphonates with diethyl analogs (e.g., triethyl phosphite) reduces acid sensitivity, improving stability during Pd/C-catalyzed hydrogenation. Elevated hydrogen pressures (≥3 atm) and polar aprotic solvents like DMF enhance selectivity for tetrahydro products, though partial dihydroisoquinoline residues may persist .
Q. What strategies improve regioselectivity in multicomponent reactions involving 2-alkynylbenzaldehydes and aniline?
- Methodological Answer : Regioselectivity is controlled by catalyst choice (e.g., CuCl vs. expensive alternatives) and solvent polarity. Acetonitrile promotes cyclization via alkyne activation, while excess 2-alkynylbenzaldehyde (1.2 equiv) drives the reaction toward 1,2-dihydroisoquinoline products. Temperature modulation (50–60°C) minimizes side reactions from aldehyde dimerization .
Q. What structure-activity relationships (SAR) are reported for tetrahydroisoquinoline-phosphonate derivatives in medicinal chemistry?
- Methodological Answer : The tetrahydroisoquinoline core mimics conformationally constrained amino acids like phenylalanine, enhancing receptor binding. Phosphonate groups introduce hydrogen-bonding motifs critical for enzyme inhibition (e.g., GPR40 antagonism). Substituents at the 3-position (e.g., carboxylic acids) improve solubility and bioavailability, while N-acyl groups modulate metabolic stability .
Q. How does reagent addition order impact the synthesis of N-Cbz-protected intermediates?
- Methodological Answer : Premature addition of benzyl chloroformate to isoquinoline forms insoluble isoquinolinium salts, halting phosphonate incorporation. Sequential addition of trimethyl phosphite before benzyl chloroformate prevents salt precipitation, enabling direct nucleophilic attack on the iminium ion and achieving 98% yield for diethyl derivatives .
Q. What computational methods predict the reactivity of intermediates in phosphonate synthesis?
- Methodological Answer : Density functional theory (DFT) calculations model transition states in CuCl-catalyzed cyclizations, identifying alkyne coordination as rate-limiting. Molecular docking studies predict binding affinities of phosphonate derivatives to biological targets, guiding SAR optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
